1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea 1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea
Brand Name: Vulcanchem
CAS No.: 899969-07-4
VCID: VC5099934
InChI: InChI=1S/C14H17N3OS2/c1-11-3-5-12(6-4-11)19-9-2-7-15-13(18)17-14-16-8-10-20-14/h3-6,8,10H,2,7,9H2,1H3,(H2,15,16,17,18)
SMILES: CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CS2
Molecular Formula: C14H17N3OS2
Molecular Weight: 307.43

1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea

CAS No.: 899969-07-4

Cat. No.: VC5099934

Molecular Formula: C14H17N3OS2

Molecular Weight: 307.43

* For research use only. Not for human or veterinary use.

1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea - 899969-07-4

Specification

CAS No. 899969-07-4
Molecular Formula C14H17N3OS2
Molecular Weight 307.43
IUPAC Name 1-[3-(4-methylphenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea
Standard InChI InChI=1S/C14H17N3OS2/c1-11-3-5-12(6-4-11)19-9-2-7-15-13(18)17-14-16-8-10-20-14/h3-6,8,10H,2,7,9H2,1H3,(H2,15,16,17,18)
Standard InChI Key RUFRMJDBVQAVCF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CS2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of three distinct moieties:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. This scaffold is prevalent in bioactive molecules due to its electronic properties and hydrogen-bonding capacity .

  • Urea linkage: The NHC(=O)NH-\text{NH}-\text{C}(=\text{O})-\text{NH}- group serves as a central connector, enabling hydrogen-bond interactions critical for molecular recognition .

  • 3-(p-Tolylthio)propyl chain: A hydrophobic side chain featuring a sulfur-linked p-tolyl group (C6H4CH3\text{C}_6\text{H}_4-\text{CH}_3), which may enhance lipid solubility and membrane permeability .

The IUPAC name 1-(thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea explicitly defines substituent positions, avoiding ambiguity in structural interpretation .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number899969-07-4
Molecular FormulaC14H17N3OS2\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{OS}_{2}
Molecular Weight307.43 g/mol
Purity98% (HPLC)

Synthetic Pathways and Optimization

Reaction Design

While no explicit synthesis protocol for this compound is documented in the provided sources, analogous urea-thiazole hybrids are typically synthesized via:

  • Chalcone intermediate formation: Reaction of acetophenone derivatives with heterocyclic aldehydes under basic conditions .

  • Cyclocondensation: Treatment of chalcones with thiosemicarbazide in acidic media to form pyrazoline-thiazole hybrids .

  • Alkylation/Urea coupling: Introduction of the 3-(p-tolylthio)propyl group via nucleophilic substitution or carbodiimide-mediated coupling .

A hypothetical route could involve:

  • Step 1: Synthesis of 2-aminothiazole from thiourea and α-haloketones.

  • Step 2: Functionalization with 3-(p-tolylthio)propyl isocyanate under anhydrous conditions.

Physicochemical Properties

Stability and Solubility

Based on structural analogs:

  • Thermal stability: Urea derivatives generally decompose above 200°C, with melting points influenced by crystalline packing .

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding capacity, but limited aqueous solubility (logP2.8\log P \approx 2.8 estimated) .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Octanol-Water)2.8ChemAxon
Hydrogen Bond Donors2Structural
Hydrogen Bond Acceptors4Analysis

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